5-(4-Tert-butylphenyl)-oxazole-4-carboxylic acid
Description
Properties
CAS No. |
914220-36-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)10-6-4-9(5-7-10)12-11(13(16)17)15-8-18-12/h4-8H,1-3H3,(H,16,17) |
InChI Key |
VBLAQWXWUARXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(4-Tert-butylphenyl)-oxazole-4-carboxylic acid
Direct Synthesis via [3+2] Cycloaddition Using Carboxylic Acids and Isocyanides
A highly efficient and scalable method reported by recent literature involves the direct synthesis of 4,5-disubstituted oxazoles, including this compound derivatives, from carboxylic acids using triflylpyridinium reagents and isocyanoacetates or tosylmethyl isocyanide.
Reaction Scheme Summary:
- Starting materials: Aromatic carboxylic acid (e.g., 4-tert-butylbenzoic acid), isocyanide derivatives.
- Reagents: Stoichiometric triflylpyridinium reagent, 4-dimethylaminopyridine (DMAP) as base.
- Solvent: Dichloromethane (DCM).
- Conditions: Room temperature stirring for acylpyridinium salt formation, followed by heating at 40 °C for 30 minutes for cycloaddition.
- Workup: Aqueous extraction, drying, and purification by column chromatography.
This method yields the desired oxazole-4-carboxylic acids in high yields (typically 70-85%) with good functional group tolerance, including sterically hindered substrates such as those bearing tert-butyl groups.
| Parameter | Details |
|---|---|
| Starting acid | 4-tert-butylbenzoic acid |
| Isocyanide | Isocyanoacetates or tosylmethyl isocyanide |
| Base | DMAP (1.5 equiv) |
| Activating reagent | Triflylpyridinium salt (1.3 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25 °C (initial), then 40 °C (30 min) |
| Yield | 70-85% |
| Reaction time | ~30 minutes to 3 hours (depending on substrate) |
- One-pot procedure.
- Mild conditions.
- Scalable to gram quantities.
- Recovery and reuse of DMAP base demonstrated.
- Applicable to a wide range of aromatic and aliphatic acids.
Reference: Adapted from a 2025 study published in the Journal of Organic Chemistry detailing the rapid and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.
Multi-step Synthesis via Cross-Coupling and Cyclization
Another approach involves the preparation of oxazole intermediates followed by palladium-catalyzed cross-coupling reactions to introduce the 4-tert-butylphenyl substituent.
Typical Procedure:
Synthesis of 5-halo-oxazole-4-carboxylic acid derivatives: The oxazole ring bearing a halogen (e.g., bromine) at the 5-position is prepared by cyclization of appropriate precursors.
Suzuki-Miyaura Cross-Coupling: The 5-halo-oxazole-4-carboxylic acid intermediate undergoes palladium-catalyzed coupling with 4-tert-butylphenylboronic acid to afford this compound.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Oxazole halogenation | Cyclization of precursors under reflux | Intermediate obtained |
| Suzuki coupling | Pd catalyst, base (K3PO4), toluene, 110 °C, 3-6 h | 60-70% yield of final product |
Reference: Procedures adapted from Beilstein Journal of Organic Chemistry (2017) and related palladium-catalyzed coupling literature.
Continuous Flow Synthesis
For rapid and automated production, continuous flow reactors have been employed to synthesize 4,5-disubstituted oxazoles, including derivatives related to this compound.
- The flow system integrates multiple reaction steps in one pot.
- Solid supported reagents and on-chip mixing enhance efficiency.
- Enables gram-scale synthesis with reproducible yields.
This method is particularly advantageous for library synthesis and rapid scale-up.
Reference: Organic Letters, 2006, describes a mesofluidic flow reactor for automated oxazole synthesis.
Experimental Data and Comparative Analysis
| Method | Key Reagents | Conditions | Yield (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Direct [3+2] cycloaddition | Carboxylic acid, isocyanide, DMAP, triflylpyridinium | RT then 40 °C, 30 min - 3 h | 70-85 | Gram scale | Mild, broad scope, base recovery |
| Pd-catalyzed cross-coupling | 5-halo-oxazole, 4-tert-butylphenylboronic acid, Pd catalyst | 110 °C, 3-6 h | 60-70 | Moderate | Modular, good for analog synthesis |
| Continuous flow synthesis | Similar to batch but automated | Flow reactor, multi-step | Comparable | Gram scale | Automated, rapid, reproducible |
Mechanistic Insights
- The direct cycloaddition method proceeds via in situ formation of an acylpyridinium intermediate from the carboxylic acid and triflylpyridinium salt.
- The isocyanide then traps this intermediate, leading to cyclization and oxazole formation.
- The reaction tolerates steric hindrance, as seen with tert-butyl-substituted aromatic acids.
- Pd-catalyzed cross-coupling involves oxidative addition of the 5-halo-oxazole, transmetallation with the arylboronic acid, and reductive elimination to form the C-C bond.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Tert-butylphenyl)-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of oxazole derivatives, including 5-(4-tert-butylphenyl)-oxazole-4-carboxylic acid, in antiviral drug development. Specifically, modifications at the 4-position of the oxazole moiety have been shown to enhance inhibitory activity against HIV-1 integrase, a critical enzyme in the viral replication cycle. In one study, compounds with an N-aryl-4-carboxamide structure demonstrated over 50% inhibition in the AlphaScreen assay, indicating promising antiviral properties .
1.2 Anti-Tuberculosis Potential
Research has also explored the efficacy of oxazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound have been investigated for their ability to inhibit Mtb respiration and biofilm formation. Novel derivatives exhibited improved potency compared to earlier compounds, suggesting a potential pathway for developing new anti-tuberculosis therapies .
Agricultural Applications
2.1 Herbicidal Properties
The herbicidal activity of oxazole compounds has been documented in several patents. For instance, derivatives of oxazole-4-carboxylic acid have shown effective herbicidal activity against various weed species at low application rates (e.g., 0.001 to 5 kg per hectare). These compounds can selectively target unwanted plants while minimizing harm to crop species . The specific mechanism often involves disrupting metabolic pathways essential for plant growth.
| Compound | Application Rate (kg/ha) | Target Species |
|---|---|---|
| Oxazole-4-carboxylic acid derivative | 0.001 - 5 | Various weeds |
Cosmetic Applications
3.1 Skin Care Formulations
The cosmetic industry has begun to explore the incorporation of oxazole derivatives into skin care products due to their potential moisturizing and anti-inflammatory properties. Studies indicate that formulations containing these compounds can improve skin hydration and provide therapeutic benefits for conditions such as dermatitis . The stability and safety of these formulations are critical, necessitating thorough testing before market introduction.
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on a series of N-aryl-4-carboxamide derivatives revealed that specific modifications led to enhanced inhibition of HIV-1 integrase by over 50%, showcasing the importance of structural variations in optimizing antiviral activity .
Case Study 2: Herbicidal Application
Field trials using oxazole derivatives indicated effective control of certain weed species at low dosages, allowing for sustainable agricultural practices that reduce chemical inputs while maintaining crop yields .
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and the tert-butylphenyl group can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, improving reactivity in amidation/esterification reactions (e.g., OCM-33 synthesis) . Halogens (Cl, Br, F): Increase molecular weight and lipophilicity, influencing pharmacokinetics. Brominated derivatives (e.g., 5-(4-Bromo-2,5-difluoro-phenyl)-) are precursors for radiolabeling or cross-coupling reactions . tert-Butyl Group: While direct data are lacking, analogous compounds (e.g., BPBD in scintillators) suggest tert-butyl groups improve solubility in nonpolar matrices and metabolic stability .
Synthesis and Purity :
- Yields for oxazole-4-carboxylic acids vary widely (13–85%), influenced by substituent steric/electronic effects .
- HPLC purity consistently exceeds 95% across derivatives, ensuring reliability for pharmaceutical applications .
Physicochemical Properties :
- Melting points range from 125–127°C (tetrahydrofuran-substituted) to >200°C (highly halogenated derivatives), correlating with molecular symmetry and intermolecular forces .
- Lipophilicity (logP) is higher in tert-butyl- or trifluoromethyl-substituted derivatives, critical for blood-brain barrier penetration in CNS-targeted drugs .
Q & A
Basic: What are the recommended synthetic routes for 5-(4-tert-butylphenyl)-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves cyclization of precursors such as tert-butylphenyl carbonyl derivatives with glycine or substituted amino acids. For example, reacting 4-tert-butylbenzoyl chloride with glycine in the presence of a base (e.g., triethylamine) under reflux in dichloromethane or toluene can yield the oxazole core. Optimization may include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, THF) for improved solubility of intermediates.
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
Future studies should explore microwave-assisted synthesis to reduce reaction times and improve yields .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly for resolving tert-butyl group conformations and hydrogen-bonding networks .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry of substituents.
- FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and oxazole C=N/C–O vibrations (~1600 cm⁻¹).
- HPLC-PDA/MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Basic: What biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis Mechanistic Studies :
- Flow Cytometry : Quantify Annexin V/PI staining for early/late apoptotic cells.
- Western Blotting : Assess caspase-3 cleavage and p53 activation to confirm apoptotic pathways .
- Enzyme Inhibition : Screen against kinases (e.g., GSK-3β) using fluorescence-based assays with ATP-competitive controls .
Advanced: How do substituents on the phenyl ring influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., 5-(2,3-dichlorophenyl) analogs) enhance electrophilicity, improving kinase inhibition but potentially reducing solubility.
- Steric Effects : The tert-butyl group increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds.
- Comparative Studies : Synthesize analogs (e.g., 5-(3-fluoro-4-methoxyphenyl) derivatives) and correlate logP values with cellular uptake using Caco-2 permeability assays .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. activity)?
Methodological Answer:
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess solvation free energy and compare with experimental solubility (shake-flask method).
- Crystallographic Validation : Resolve discrepancies in binding poses predicted by docking (AutoDock Vina) via co-crystallization with target proteins.
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data from analogs (e.g., 5-(4-nitrophenyl) derivatives) and identify outliers in QSAR models .
Advanced: What mechanistic insights exist for the cyclization step in its synthesis?
Methodological Answer:
- Proton Transfer Analysis : Isotopic labeling (e.g., D₂O) can track proton migration during oxazole ring formation.
- DFT Calculations : Optimize transition states (Gaussian 16) to identify rate-limiting steps, such as nucleophilic attack of the carbonyl oxygen on the glycine α-carbon.
- In Situ Monitoring : Use ReactIR to detect intermediate enolates and adjust base stoichiometry dynamically .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent carboxylic acid dimerization or hydrolysis.
- Light Sensitivity : Protect from UV exposure using amber vials, as oxazole rings may undergo [2+2] photocycloaddition.
- pH Stability : Avoid aqueous solutions below pH 3 (risk of decarboxylation) or above pH 8 (oxazole ring opening) .
Advanced: How can researchers leverage this compound in materials science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
